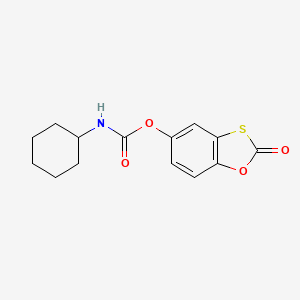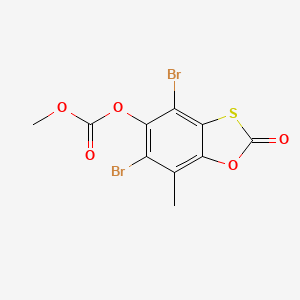![molecular formula C20H32N4O2 B3849723 N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide
説明
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide, also known as ABT-288, is a novel nicotinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a critical role in cognitive function, synaptic plasticity, and neuroprotection. By binding to the α7 nAChR, N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide enhances the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and attention.
Biochemical and Physiological Effects:
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation. In preclinical studies, N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide has been found to improve cognitive function, enhance attention and memory, and reduce impulsivity and hyperactivity.
実験室実験の利点と制限
One of the main advantages of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide is its selectivity for the α7 nAChR, which reduces the risk of off-target effects and toxicity. However, one of the limitations of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide is its poor bioavailability and short half-life, which may limit its therapeutic efficacy in vivo. Moreover, N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide may have different effects in different species, which may complicate the translation of preclinical findings to clinical applications.
将来の方向性
There are several future directions for the research on N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide, including the development of more potent and selective α7 nAChR agonists, the optimization of the pharmacokinetic properties of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide, and the exploration of its therapeutic potential in various neurological and psychiatric disorders. Moreover, the combination of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide may provide insights into the pathophysiology of cognitive and behavioral disorders.
科学的研究の応用
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide has been shown to improve cognitive function, enhance attention and memory, and reduce impulsivity and hyperactivity.
特性
IUPAC Name |
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-16(2)14-23-8-6-17(15-23)12-22-20(25)18-4-5-19(21-13-18)24-7-3-10-26-11-9-24/h4-5,13,16-17H,3,6-12,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOUYDZOWXZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)N3CCCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-methylphenyl)sulfonyl]amino}propyl (4-nitrophenyl)carbamate](/img/structure/B3849658.png)
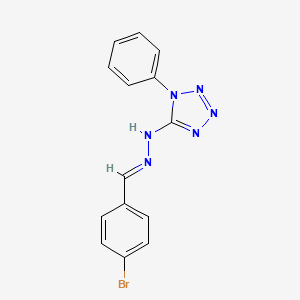

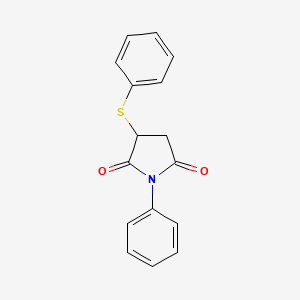
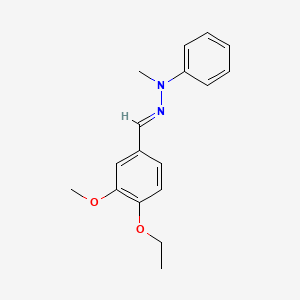
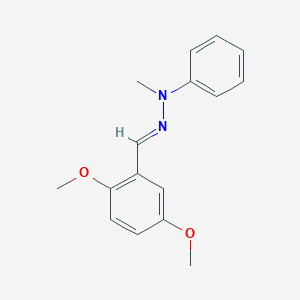
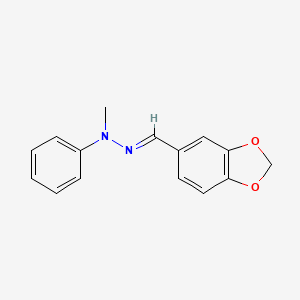
![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
![N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B3849713.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
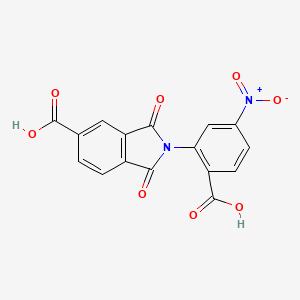
![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)
